Cas no 1171565-79-9 (5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide)
5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide
- 5-pyrrolidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
- 5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
- 1171565-79-9
- 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide
- AKOS024513829
- VU0647432-1
- F5570-0253
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- Inchi: 1S/C17H21N3O6S2/c18-27(22,23)14-5-3-13(4-6-14)9-10-19-17(21)15-7-8-16(26-15)28(24,25)20-11-1-2-12-20/h3-8H,1-2,9-12H2,(H,19,21)(H2,18,22,23)
- InChI Key: YFVPTCHHYKZTEO-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C(NCCC2C=CC(=CC=2)S(N)(=O)=O)=O)O1)(N1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 427.08717775g/mol
- Monoisotopic Mass: 427.08717775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 745
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 157Ų
5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5570-0253-2μmol |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-5μmol |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-10μmol |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-20μmol |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-1mg |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-2mg |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-3mg |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-4mg |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-5mg |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5570-0253-10mg |
5-(pyrrolidine-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
1171565-79-9 | 10mg |
$79.0 | 2023-09-09 |
5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide
Research Brief on 5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide (CAS: 1171565-79-9)
The compound 5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide (CAS: 1171565-79-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activity.
Recent studies have highlighted the role of 5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. Its unique chemical structure, featuring a pyrrolidine sulfonyl group and a sulfamoylphenyl moiety, contributes to its high affinity for target proteins, making it a promising candidate for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits selective inhibition of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding interactions between the compound and the active site of the enzyme, revealing key structural insights that could guide further optimization.
Another significant finding comes from a preclinical investigation published in Bioorganic & Medicinal Chemistry Letters, where the compound showed remarkable anti-inflammatory activity in murine models of rheumatoid arthritis. The study attributed this effect to the compound's ability to modulate NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
From a synthetic perspective, recent advancements have focused on improving the yield and scalability of 5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide. A 2024 report in Organic Process Research & Development detailed a novel multi-step synthesis route that employs green chemistry principles, minimizing the use of hazardous reagents and reducing waste generation. This development is particularly relevant for industrial-scale production.
Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have indicated moderate bioavailability and a need for further structural modifications to enhance metabolic stability. Ongoing research is exploring prodrug strategies and formulation approaches to address these limitations.
In conclusion, 5-(pyrrolidine-1-sulfonyl)-N-2-(4-sulfamoylphenyl)ethylfuran-2-carboxamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual potential as an anticancer and anti-inflammatory agent, coupled with recent synthetic advancements, positions it as a molecule of high interest for future therapeutic development. Continued research efforts will be essential to fully realize its clinical potential.
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